2-Hydrazinylisonicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-6(11)4-1-2-9-5(3-4)10-8/h1-3H,8H2,(H2,7,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJEOVBMJELNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697232 | |
| Record name | 2-Hydrazinylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109274-63-7 | |
| Record name | 2-Hydrazinylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Hydrazinylisonicotinamide and Its Analogues
Strategies for the Direct Synthesis of 2-Hydrazinylisonicotinamide (B564122)
The direct synthesis of this compound, while not extensively detailed as a standalone procedure in the literature, can be inferred from established methods for producing analogous hydrazide compounds, such as its well-known isomer, isonicotinic hydrazide (Isoniazid). The most common and direct route involves the hydrazinolysis of an activated derivative of isonicotinic acid.
A primary method would start with isonicotinic acid, which is first converted to a more reactive species like an acyl chloride or an ester. For instance, treatment of isonicotinic acid with thionyl chloride (SOCl₂) would yield isonicotinoyl chloride. This activated intermediate can then react readily with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an inert solvent, to produce this compound. Alternatively, the synthesis can proceed via an ester intermediate, such as methyl isonicotinate, which upon heating with hydrazine hydrate, undergoes nucleophilic acyl substitution to form the desired hydrazide.
A related synthesis for a derivative involves using POCl₃ to create a chloro-derivative from a dihydroxy isonicotinic acid, which then undergoes a substitution reaction with a hydrazine reagent jchemrev.com. These fundamental reactions of carboxylic acid derivatives with hydrazines form the basis for the direct and efficient synthesis of this compound.
Functionalization and Derivatization Techniques at the Hydrazine Moiety
The hydrazine group (–NHNH₂) is a cornerstone of reactivity in this compound, enabling a diverse range of chemical modifications. This functionality is readily derivatized, leading to the creation of complex molecules with tailored properties.
The reaction of the hydrazine moiety with aldehydes and ketones is a rapid and efficient method to form hydrazone derivatives nih.govnih.gov. This condensation reaction, which forms a carbon-nitrogen double bond (C=N-NH), is fundamental to the utility of hydrazinyl compounds in synthesis. nih.gov The resulting hydrazones are not merely stable products but are often versatile intermediates for subsequent heterocyclization reactions. nih.gov
For example, hydrazide-hydrazone derivatives can be used to synthesize a variety of other heterocyclic systems, including pyridine (B92270), coumarin, and thiophene (B33073) derivatives. nih.gov In one-pot multicomponent reactions, a hydrazine-derived Schiff base can react with an isocyanide to produce six-membered pyridotriazine scaffolds. acs.orgnih.gov By modifying the reaction conditions and electrophiles (e.g., using isocyanates, isothiocyanates, or acyl chlorides), five-membered triazolopyridine scaffolds can be generated in a single step. acs.orgnih.gov
The cyclization of hydrazone precursors can also be promoted by Lewis acids. For instance, reaction with boron trifluoride diethyl etherate can lead to the formation of rigid, planar triazaborolopyridinium systems, which often exhibit enhanced fluorescence properties compared to their acyclic hydrazone precursors. nih.govgoogle.com
Table 1: Examples of Cyclization Reactions from Hydrazine/Hydrazone Precursors This table is interactive. Click on the headers to sort.
| Starting Hydrazine Derivative | Reagents | Resulting Scaffold | Reference |
|---|---|---|---|
| 2-Hydrazinyl-pyridine | Aldehyde, Isocyanide, Scandium Triflate | Pyridotriazine | acs.orgnih.gov |
| 2-Hydrazinyl-pyridine | Aldehyde, Isocyanate | Triazolopyridine | acs.org |
| 2-Hydrazinyl-pyridine | Aldehyde, Isothiocyanate | Triazolopyridine | acs.org |
| Pyridin-2-yl Hydrazone | Boron Trifluoride Etherate, DBU | Triazaborolopyridinium | nih.govgoogle.com |
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The formation of hydrazones from hydrazines and aldehydes/ketones is a key bioorthogonal ligation reaction. nih.gov This strategy is widely used for bioconjugation, where molecules like proteins, DNA, and antibodies are linked together. nih.gov
The 6-hydrazinylnicotinamide (B1624368) (HYNIC) group, a close analogue of this compound, is a well-established tool for this purpose. nih.govgoogle.com It is frequently used to attach molecules to surfaces or to other biomolecules for diagnostic and therapeutic applications. nih.gov For example, the HYNIC moiety has been incorporated into complex molecules like iPSMA-Bombesin for the purpose of radiolabeling with Technetium-99m ([⁹⁹mTc]), creating agents for medical imaging. mdpi.comresearchgate.net The stability and selectivity of the hydrazone linkage make it ideal for creating robust bioconjugates under physiological conditions. rsc.org
Beyond hydrazone formation, the hydrazine moiety and the associated pyridine ring can be modified to create carbon- and nitrogen-linked derivatives. These modifications can be used to tune the electronic and photophysical properties of the molecule or to provide new points of attachment. nih.gov
For example, the synthesis of 1,2,3-triazole and ethyne (B1235809) derivatives on the pyridine backbone of a related scaffold has been explored as a means for bioorthogonal labeling. nih.gov While these specific carbon- and nitrogen-linked derivatives were found to reduce the quantum yield of a fluorescent compound, they demonstrate the principle of modifying the core structure. nih.gov Other advanced methods include transition metal-catalyzed reactions. Rh(III)-catalyzed C-H functionalization, directed by the hydrazine group, allows for the annulation of alkynylcyclobutanols to form 1H-indazoles, creating a new C-C bond. rsc.org Furthermore, dinitrogen functionalization using zirconocene (B1252598) complexes can react with hydrazines to form hydrazido zirconocene diazenido complexes, which are intermediates in the reduction of N₂ to hydrazine. nih.gov
Development of Bioorthogonal Coupling Strategies for Conjugate Synthesis
Synthesis of Related Hydrazinyl Pyridine/Nicotinamide (B372718) Scaffolds
The core structure of 2-hydrazinylpyridine is a versatile building block for constructing a wide range of more complex, nitrogen-rich heterocyclic scaffolds. acs.orgnih.gov These scaffolds are of significant interest due to their prevalence in biologically active compounds. nih.gov
Multicomponent reactions (MCRs) are a powerful tool in this area, allowing for the rapid assembly of diverse molecular architectures in a single step. By reacting a 2-hydrazinyl-azine with an aldehyde and an isocyanide, unique pyridotriazine structures can be synthesized. acs.orgnih.gov The flexibility of this approach is highlighted by the ability to "switch" the resulting scaffold by simply changing one of the reactants. Replacing the isocyanide with other electrophiles like isocyanates or cyclic anhydrides leads to the formation of five-membered triazolopyridine scaffolds. acs.orgnih.gov These protocols are robust and tolerate a wide variety of reactants, enabling the creation of large libraries of related compounds for screening and development. acs.org Other synthetic routes have been developed to produce hydrazinyl arylthiazole based pyridine scaffolds, which have shown potential as α-glucosidase inhibitors. researchgate.net
Table 2: Synthesis of Diverse Heterocyclic Scaffolds This table is interactive. Click on the headers to sort.
| Precursor | Reaction Type | Key Reagents | Resulting Scaffold | Reference |
|---|---|---|---|---|
| 2-Hydrazinyl-azine | 3-Component Reaction | Aldehyde, Isocyanide | Pyridotriazine | acs.orgnih.gov |
| 2-Hydrazinyl-pyridine | 3-Component Reaction | Aldehyde, Isocyanate | Triazolopyridine-carboxamide | acs.org |
| 2-Hydrazinyl-pyridine | 3-Component Reaction | Aldehyde, Phthalic Anhydride | Triazolopyridine-carboxylic acid | nih.gov |
Scaled-up Synthetic Approaches for Research Applications
Transitioning a synthetic route from a small, laboratory-scale preparation to a larger, kilogram-scale production for extensive research or preclinical studies requires significant process development. While specific scaled-up procedures for this compound are not published, general principles of process chemistry provide a clear roadmap.
The initial focus is on developing a robust and safe process. This involves replacing expensive or hazardous reagents, optimizing reaction conditions (temperature, concentration, reaction time), and minimizing the number of synthetic steps. For large-scale synthesis, equipment transitions from round-bottom flasks to jacketed reactor systems that allow for precise temperature control over large volumes, with operational ranges typically from -40 °C to +150 °C. uwm.edu
Investigations into the Chemical Reactivity of 2 Hydrazinylisonicotinamide
Characterization of Nucleophilicity and Electrophilicity Profiles
The reactivity of 2-Hydrazinylisonicotinamide (B564122) is best understood by examining its nucleophilic and electrophilic characteristics. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile accepts an electron pair. masterorganicchemistry.com The molecule possesses distinct sites for both types of reactivity.
The primary nucleophilic center is the terminal nitrogen atom (-NH2) of the hydrazinyl group. saskoer.ca This is due to the presence of a lone pair of electrons and the "alpha effect," where the adjacent nitrogen atom enhances its nucleophilicity. Other, weaker nucleophilic sites include the nitrogen atom within the pyridine (B92270) ring and the nitrogen of the amide group.
Conversely, the primary electrophilic site is the carbonyl carbon of the isonicotinamide (B137802) group. The electronegative oxygen atom polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbon and making it susceptible to attack by nucleophiles. saskoer.ca Additionally, the carbon atoms within the pyridine ring exhibit electrophilic character due to the electron-withdrawing nature of the ring nitrogen and the attached carboxamide group.
| Site | Type | Relative Reactivity | Rationale |
| Hydrazine (B178648) N (terminal) | Nucleophilic | High | Lone pair availability; enhanced by the alpha effect. |
| Carbonyl C | Electrophilic | High | Significant partial positive charge due to bond polarization with oxygen. |
| Pyridine Ring C-atoms | Electrophilic | Moderate | Electron density is reduced by the ring nitrogen and carboxamide group. |
| Pyridine Ring N-atom | Nucleophilic | Low | Lone pair is part of the aromatic system, reducing its availability. |
| Amide N-atom | Nucleophilic | Low | The lone pair is delocalized by resonance with the adjacent carbonyl group. |
| This table provides a qualitative summary of the key reactive sites on the this compound molecule. |
Reaction Kinetics and Thermodynamics of Derivative Formation
The dual reactivity of this compound allows it to form a variety of derivatives. A prominent reaction is the formation of hydrazones through condensation with aldehydes and ketones. nih.govgoogle.com This reaction proceeds via a nucleophilic addition of the hydrazinyl group to the carbonyl carbon, followed by the elimination of a water molecule.
The kinetics of hydrazone formation are generally rapid and can be influenced by factors such as pH and the structure of the carbonyl compound. nih.gov The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The thermodynamics of this reaction are typically favorable, with the formation of the stable hydrazone product driving the equilibrium forward. google.com
Kinetic studies show that the rate of reaction is sensitive to the steric and electronic properties of the reacting aldehyde or ketone. For instance, less sterically hindered aldehydes tend to react more quickly than bulky ketones. Electron-withdrawing groups on the carbonyl compound can enhance the electrophilicity of the carbonyl carbon and accelerate the reaction.
| Reactant | Product | Relative Rate Constant (k_rel) | Notes |
| Formaldehyde | Formaldehyde hydrazone | 100 | Least sterically hindered, highest reactivity. |
| Acetaldehyde | Acetaldehyde hydrazone | 55 | Minor steric hindrance from the methyl group. |
| Benzaldehyde | Benzaldehyde hydrazone | 30 | Steric bulk and resonance effects of the phenyl ring slow the reaction. |
| Acetone | Acetone hydrazone | 5 | Increased steric hindrance and electron donation from two methyl groups. |
| This table presents illustrative, relative kinetic data for the reaction of this compound with various carbonyl compounds under standardized conditions. |
Role as a Reactive Moiety (e.g., "Warhead") in Covalent Modification Studies
In the field of chemical biology and drug design, a "warhead" is a reactive functional group on a molecule designed to form a stable, covalent bond with a biological target, such as a protein. nih.govwikipedia.org This process, known as covalent modification, can lead to potent and long-lasting inhibition of the target's function. prismbiolab.com
The hydrazinyl group of this compound is well-suited to act as a nucleophilic warhead. nih.gov When incorporated into a larger ligand, it can be directed to a specific location within a protein's binding site. If an electrophilic functional group, such as an aldehyde or ketone, is present on a nearby amino acid residue, the hydrazinyl warhead can react to form a stable covalent hydrazone linkage. nih.gov This strategy has been employed in the design of targeted covalent inhibitors. wikipedia.org
This reactivity is also harnessed in bioconjugation technologies, where the hydrazinyl moiety is used to link molecules to proteins, antibodies, or solid surfaces for diagnostic and analytical applications. nih.govgoogle.com The formation of a stable and traceable bis-aryl hydrazone chromophore is particularly advantageous in these contexts. nih.gov
Influence of Substituent Effects on Reactivity Patterns
The chemical reactivity of the this compound scaffold can be fine-tuned by introducing substituents onto the pyridine ring. These substituents can alter the electron density distribution across the molecule through inductive and resonance effects, thereby modulating the nucleophilicity and electrophilicity of its reactive sites. openstax.orglibretexts.org
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amino (-NH2) groups increase the electron density of the pyridine ring. ucalgary.calibretexts.org This enhances the nucleophilicity of the ring nitrogen but can slightly decrease the electrophilicity of the carbonyl carbon and ring carbons. The impact on the exocyclic hydrazinyl group's nucleophilicity is generally less pronounced but may involve a slight increase.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups decrease the electron density of the pyridine ring. ucalgary.canih.gov This effect significantly increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic aromatic substitution. Concurrently, EWGs decrease the nucleophilicity of both the pyridine nitrogen and, via inductive pull, the hydrazinyl moiety. nih.gov Halogens act as deactivating groups through induction but can direct incoming electrophiles to ortho and para positions due to resonance. libretexts.org
| Substituent (at C5) | Type | Effect on Hydrazine Nucleophilicity | Effect on Carbonyl Electrophilicity |
| -OCH3 (Methoxy) | EDG | Slight Increase | Slight Decrease |
| -CH3 (Methyl) | EDG | Slight Increase | Slight Decrease |
| -H (Hydrogen) | Neutral | Baseline | Baseline |
| -Cl (Chloro) | EWG (Inductive) | Decrease | Increase |
| -NO2 (Nitro) | EWG (Resonance/Inductive) | Significant Decrease | Significant Increase |
| This table summarizes the predicted influence of various substituents on the key reactivity parameters of the this compound core. |
Coordination Chemistry of 2 Hydrazinylisonicotinamide and Its Metal Complexes
Ligand Properties and Coordination Modes of 2-Hydrazinylisonicotinamide (B564122)
This compound, a derivative of isoniazid (B1672263), is a multifunctional ligand possessing several potential donor sites: the pyridine (B92270) ring nitrogen, the two nitrogen atoms of the hydrazinyl moiety, and the carbonyl oxygen atom. unn.edu.ng This structural complexity allows it to adopt various coordination modes, acting as a monodentate, bidentate, or even a bridging ligand.
The coordination behavior is heavily influenced by the reaction conditions, the metal ion involved, and the presence of other ligands. A critical aspect of its chemistry is the keto-enol tautomerism of the hydrazide group. The ligand can coordinate in its neutral keto form or, upon deprotonation, in its anionic enol form. ijpsonline.comjocpr.com
Common Coordination Modes:
Monodentate: Coordination can occur solely through the pyridine nitrogen atom, leaving the hydrazinyl and carbonyl groups uncoordinated. This is observed in certain crystal structures where steric hindrance or specific electronic preferences of the metal dictate the binding. mdpi.com
Bidentate Chelation (N,O): The most common coordination mode for its Schiff base derivatives involves chelation through the azomethine nitrogen and the enolic oxygen atom (from the deprotonated hydrazide group). This forms a stable five-membered chelate ring. scirp.orgscispace.com
Bidentate Chelation (N,N): In some cases, particularly with Schiff base derivatives, coordination can occur through the pyridine nitrogen and the azomethine nitrogen, forming a six-membered ring.
Tridentate Chelation (N,N,O): In ligands derived from this compound that incorporate another donor group, such as those from salicylaldehyde, tridentate coordination involving the pyridine nitrogen, azomethine nitrogen, and a phenolic or enolic oxygen is possible. acs.orgekb.eg This results in the formation of two fused chelate rings, granting extra stability to the complex.
Bridging Ligand: The ligand can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur through various combinations of its donor atoms.
The versatility in coordination modes makes this compound and its derivatives valuable building blocks in the design of coordination compounds with specific geometries and properties. jocpr.com
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound or its Schiff base derivatives typically involves a direct reaction between the ligand and a metal salt in a suitable solvent. jocpr.comnih.gov Common methods include dissolving the ligand and a metal salt (e.g., chloride, nitrate, acetate, or sulfate) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture for several hours. scirp.orgresearchgate.net The resulting complexes often precipitate upon cooling and can be purified by washing with the solvent. scirp.org
Characterization of these complexes relies on a suite of analytical techniques:
Infrared (IR) Spectroscopy: Provides crucial evidence of coordination. A shift in the vibrational frequencies of the C=O, C=N, and N-N bonds upon complexation confirms the involvement of these groups in bonding to the metal ion. ijpsonline.comscirp.orgscispace.com
Electronic (UV-Vis) Spectroscopy: Gives insight into the geometry of the complex. The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands, helps in assigning the coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.netajol.info
Magnetic Susceptibility Measurements: Determine the magnetic moment of the complex, which helps to deduce the geometry and the spin state of the central metal ion. jocpr.com
Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. ekb.egmdpi.com
The coordination environment of the metal in these complexes varies, with octahedral, square planar, and tetrahedral geometries being commonly reported for metals like Co(II), Ni(II), Cu(II), and Zn(II). jocpr.comekb.egnih.gov
Table 1: Representative Structural Features of Transition Metal Complexes with Isonicotinoyl Hydrazone Ligands
| Complex | Metal Ion | Coordination Geometry | Key IR Shifts (cm⁻¹) | Magnetic Moment (B.M.) | Reference |
|---|---|---|---|---|---|
| [Co(L)₂(H₂O)₂] | Co(II) | Octahedral | ν(C=O) shifts lower, ν(C=N) shifts lower, ν(N-N) shifts higher | 4.80 - 5.10 | jocpr.com |
| [Ni(L)₂(X)₂] | Ni(II) | Octahedral | ν(C=O) shifts lower, ν(C=N) shifts lower | 2.90 - 3.40 | scispace.com |
| [Cu(L)Cl₂] | Cu(II) | Square Planar / Distorted Octahedral | ν(C=O) shifts lower, ν(C=N) shifts lower | 1.75 - 2.20 | unn.edu.ngnih.gov |
| [Zn(L)₂] | Zn(II) | Tetrahedral / Octahedral | ν(C=O) shifts lower, ν(C=N) shifts lower | Diamagnetic | ekb.egnih.gov |
L represents a Schiff base derivative of this compound. X represents an anion like Cl⁻ or NCS⁻.
Coordination with Lanthanide and Other Rare-Earth Elements
The coordination chemistry of this compound derivatives with lanthanide (Ln) and other rare-earth elements (REE) is an area of growing interest, driven by the unique photophysical properties of the resulting complexes. preprints.orgpreprints.org Lanthanide ions are hard Lewis acids and therefore show a strong affinity for hard donor atoms like oxygen. preprints.org Consequently, in complexes with this compound-based ligands, the primary coordination site is typically the carbonyl or enolic oxygen atom.
Key characteristics of lanthanide coordination with these ligands include:
High Coordination Numbers: Lanthanide ions are large and can accommodate a high number of donor atoms, with coordination numbers of 8, 9, or even higher being common. researchgate.net This often leads to the formation of complex, polynuclear structures or coordination polymers rather than simple mononuclear complexes. preprints.org
Preference for Oxygen Donors: The hard nature of Ln(III) ions leads to a strong preference for the hard oxygen donor of the ligand's carbonyl/enolate group. Nitrogen atoms also participate in coordination, but the Ln-O bond is generally the most significant interaction.
Luminescence and the "Antenna Effect": Lanthanide ions have characteristic but weak light absorption properties. When coordinated to organic ligands like hydrazones, the ligand can absorb UV light efficiently and transfer this energy to the central metal ion. preprints.org This process, known as the "antenna effect," sensitizes the lanthanide ion, leading to its characteristic, sharp luminescent emission. This property is crucial for applications in bio-imaging and sensors. preprints.org
Lanthanide Contraction: The gradual decrease in ionic radii across the lanthanide series (from La³⁺ to Lu³⁺) can subtly influence the stability and structure of the complexes, allowing for fine-tuning of their properties.
Recent studies have demonstrated the synthesis of coordination polymers of Sm³⁺, Gd³⁺, and Yb³⁺ with bis(hydrazone) ligands derived from isoniazid, highlighting the suitability of these ligands for constructing novel lanthanide-based materials. preprints.org
Influence of Metal Coordination on Ligand Reactivity and Electronic Structure
The coordination of a metal ion to this compound profoundly alters the ligand's electronic structure and reactivity. These changes are readily observed through spectroscopic methods and have significant implications for the properties of the resulting complex.
Vibrational Spectra (IR): IR spectroscopy provides direct evidence of the electronic redistribution within the ligand upon coordination.
The stretching frequency of the carbonyl group, ν(C=O), typically shifts to a lower wavenumber (a "red shift") by 15-50 cm⁻¹. scispace.com This indicates a weakening of the C=O double bond due to the drainage of electron density towards the coordinated metal ion.
In Schiff base derivatives, the azomethine ν(C=N) band also shifts, usually to a lower frequency, confirming the participation of the imine nitrogen in chelation. ijpsonline.com
Conversely, the ν(N-N) stretching frequency of the hydrazone backbone often shifts to a higher wavenumber (a "blue shift"). ijpsonline.com This is attributed to a reduction in lone-pair repulsion between the adjacent nitrogen atoms once one of them is bound to the metal.
Electronic Structure and UV-Vis Spectra: Metal coordination introduces new electronic transitions. While the free ligand exhibits π→π* and n→π* transitions, the complexes display additional bands. bath.ac.ukethz.ch
d-d Transitions: For transition metals with partially filled d-orbitals, weak absorptions appear in the visible region. The energy of these transitions is dependent on the metal, its oxidation state, and the geometry of the ligand field, providing clues to the coordination environment. ethz.ch
Charge-Transfer (CT) Bands: Intense ligand-to-metal charge-transfer (LMCT) bands can also appear, often obscuring the weaker d-d transitions. These arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital.
Ligand Reactivity: Coordination to a metal center can stabilize one tautomeric form of the ligand over another. For instance, the metal can lock the ligand in its deprotonated enol form, which is less prevalent for the free ligand in solution. jocpr.com This change in structure alters the reactivity of the entire molecule. Furthermore, the Lewis acidity of the coordinated metal ion can make the ligand's protons more acidic and can polarize bonds, potentially activating the ligand for further reactions.
Principles of Chelation and Stability in this compound Metal Complexes
The stability of metal complexes formed with this compound and its derivatives is significantly enhanced by chelation. When the ligand binds to a metal ion through two or more donor atoms, it forms a ring structure known as a chelate. libretexts.org This phenomenon, termed the chelate effect , results in complexes that are thermodynamically much more stable than analogous complexes formed with comparable monodentate ligands. libretexts.org
The primary driving force for the chelate effect is a favorable change in entropy (ΔS). wikipedia.org Consider the replacement of two monodentate water ligands by one bidentate chelating ligand (L-L):
[M(H₂O)₆]ⁿ⁺ + L-L ⇌ [M(H₂O)₄(L-L)]ⁿ⁺ + 2H₂O
Several factors influence the stability of these chelate complexes:
Table 2: Factors Affecting the Stability of Metal Complexes
| Factor | Principle |
|---|---|
| Nature of the Metal Ion | For a given ligand, the stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net Higher charge density (charge-to-radius ratio) on the metal ion also generally leads to more stable complexes. |
| Chelate Ring Size | Five- and six-membered chelate rings are the most stable due to minimal ring strain. Rings with fewer than five or more than six atoms are generally less stable. libretexts.org |
| Number of Chelate Rings | Stability increases with the number of chelate rings formed by a single ligand. Complexes with tridentate ligands are generally more stable than those with bidentate ligands, a principle known as the macrocyclic effect for cyclic ligands. wikipedia.org |
| Nature of Donor Atoms | The stability depends on the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions (like Ln³⁺, Fe³⁺) prefer to bind to hard donor atoms (like O), while softer metal ions (like Pd²⁺, Ag⁺) prefer softer donor atoms (like S or P). |
The stability of these complexes is quantified by the stability constant (K) or its logarithm (log K), which can be determined experimentally using techniques such as potentiometric (pH) titrations or spectrophotometry. ijarsct.co.inscispace.com Higher values of log K indicate greater thermodynamic stability. scispace.com
Computational Chemistry and Theoretical Studies of 2 Hydrazinylisonicotinamide
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govtandfonline.com It is frequently employed to calculate molecular geometries, energies, and other electronic properties of isoniazid (B1672263) and its analogues to understand their stability and reactivity. ku.ac.kenih.gov DFT calculations, often using functionals like B3LYP with various basis sets, provide a balance between accuracy and computational cost for these systems. ku.ac.kemdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. ku.ac.kesapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.comdergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. ku.ac.kesapub.org
For isoniazid and its derivatives, DFT calculations are used to determine the HOMO and LUMO energies. ku.ac.keniscpr.res.in For instance, a study on isoniazid analogues found that modifications to the parent structure significantly influence the HOMO-LUMO gap. ku.ac.ke One particular derivative, compound 28 in the study, exhibited a HOMO-LUMO energy gap of 3.775 eV, which was lower than that of the parent isoniazid (3.9811 eV), indicating potentially higher reactivity. ku.ac.ke This analysis is vital as it helps in predicting how structural changes can modulate the biological activity of the drug. ku.ac.kemdpi.com The intramolecular charge transfer from HOMO to LUMO is a key aspect of molecular electronics and nonlinear optical properties. dergipark.org.tr
Table 1: Frontier Orbital Energies and Properties of Isoniazid and an Analog
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Isoniazid (INH) | - | - | 3.9811 | ku.ac.ke |
| Analog 28 | - | - | 3.775 | ku.ac.ke |
Beyond the HOMO-LUMO gap, DFT calculations allow for the determination of various global and local reactivity descriptors that provide a more detailed picture of a molecule's chemical behavior. mdpi.com These descriptors are derived from the conceptual DFT framework and help in predicting the reactive sites of molecules. dergipark.org.tr
Global reactivity descriptors include:
Chemical Potential (μ): Indicates the escaping tendency of electrons from a system. A higher chemical potential suggests a better nucleophile. mdpi.com
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.commdpi.com
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. mdpi.com
Electronegativity (χ): The power of an atom to attract electrons to itself. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. mdpi.commdpi.com
Studies on hydrazide derivatives have utilized these descriptors to compare the reactivity of different analogues. mdpi.com For example, one study found that a particular hydrazide derivative had low chemical hardness (η: 2.1740) and high softness (S: 0.4600), suggesting higher reactivity. mdpi.com The negative chemical potential values calculated for some zinc-hydrazone complexes indicated their stability. mdpi.com
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This information is crucial for understanding how isoniazid and its derivatives interact with their biological targets. bwise.kr
Table 2: Calculated Reactivity Descriptors for a Hydrazide Derivative
| Parameter | Value | Unit |
|---|---|---|
| Chemical Hardness (η) | 2.1740 | - |
| Softness (S) | 0.4600 | - |
| Electrophilicity Index (ω) | 3.1304 | - |
Data sourced from a study on hydrazide derivatives. mdpi.com
Molecular Orbital Theory (HOMO-LUMO Gap Analysis)
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bonvinlab.orgnih.gov This technique provides valuable insights into the conformational flexibility of molecules like 2-Hydrazinylisonicotinamide (B564122) and the dynamic nature of its interaction with biological targets. nih.govnih.gov MD simulations are essential for understanding how a ligand binds to its receptor and the stability of the resulting complex. nih.govnih.gov
For isoniazid derivatives, MD simulations have been employed to validate docking results and assess the stability of ligand-protein complexes. nih.govnih.gov In a study on isoniazid-triazole derivatives, MD simulations confirmed that the most potent compounds formed stable complexes with the enzyme Pantothenate kinase (PanK). nih.gov Similarly, simulations of isoniazid derivatives with α-chymotrypsin helped to understand the stability of the interactions observed in molecular docking. nih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to evaluate the compactness of the complex, and the analysis of hydrogen bonds over the simulation time. nih.govvolkamerlab.org
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods, particularly molecular docking, are widely used to predict how a ligand binds to the active site of a protein and to estimate the strength of this interaction, known as binding affinity. hilarispublisher.combiomedpharmajournal.org These techniques are instrumental in the rational design of new drugs, allowing for the screening of large virtual libraries of compounds against a specific biological target. researchgate.netscispace.com
In the context of this compound, molecular docking studies have been crucial in identifying potential derivatives with enhanced activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net For example, several studies have docked isoniazid derivatives into the active site of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway and the primary target of activated isoniazid. researchgate.netresearchgate.net These studies often report binding affinities in terms of docking scores (e.g., in kcal/mol), where a more negative value typically indicates a stronger binding interaction. hilarispublisher.com For instance, designed analogues of isoniazid showed better binding affinities (-6.4 to -6.5 Kcal/mol) compared to the parent compound (-5.1 Kcal/mol) against specific target proteins. hilarispublisher.com The analysis of docking poses reveals specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. mdpi.comeuropeanreview.org
Table 3: Comparative Docking Scores of Isoniazid and its Analogs
| Compound | Target Protein | Binding Affinity (Kcal/mol) |
|---|---|---|
| Isoniazid (INH-78) | 3igo.pdb | -5.1 |
| Analog (INH-140) | 3igo.pdb | -6.4 |
| Analog (INH-360) | 4duh.pdb | -6.5 |
Data sourced from a computer-aided drug design study. hilarispublisher.com
Cheminformatics Approaches in this compound Research and Design
Cheminformatics combines computer and information science to address problems in chemistry, particularly in the context of drug discovery. ku.ac.kenih.gov These approaches involve the analysis of large chemical datasets to develop predictive models and design new compounds with desired properties. acs.org For antitubercular agents like isoniazid and its derivatives, cheminformatics plays a vital role in developing Quantitative Structure-Activity Relationship (QSAR) models. nih.govacs.org
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For hydrazides, QSAR analyses have revealed that the biological activity against M. tuberculosis is not solely dependent on lipophilicity (logP) but also on properties consistent with a mechanism involving radical formation. acs.org Machine learning algorithms are increasingly used to build robust QSAR models. These models can then be used to screen virtual libraries and prioritize compounds for synthesis and biological testing, facilitating a more rational search for active molecules. scispace.com Furthermore, cheminformatics tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for evaluating the drug-likeness of potential new drug candidates. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Correlating Structural Modifications of 2-Hydrazinylisonicotinamide (B564122) with Observed Activities
The antitubercular activity of this compound is highly sensitive to structural changes. SAR studies have revealed that the integrity of both the pyridine (B92270) ring and the hydrazide moiety is paramount for its potent activity against Mycobacterium tuberculosis. nih.govnih.gov
Key findings from SAR studies include:
The Hydrazide Moiety : This group (–CONHNH₂) is considered essential for activity. Any modification to the hydrazide moiety typically leads to a significant loss of antitubercular potency. nih.govresearchgate.net
The Pyridine Ring : The pyridine heterocycle is optimal for activity. Replacing it with other heterocyclic rings results in a sharp decrease in potency. nih.gov
Position of the Ring Nitrogen : Isomerization of the nitrogen atom within the pyridine ring to the 2- or 3-positions (creating picolinic or nicotinic hydrazides) abolishes or significantly weakens the antitubercular activity. nih.govresearchgate.net For instance, pyridine-2-carboxylic acid hydrazide showed only weak anti-TB activity. nih.gov
Substitution on the Pyridine Ring :
Substitution at the 3-position is generally not well-tolerated and can lead to inactive compounds. nih.gov
Substitution at the 2-position is more permissible. For example, 2-methyl-INH has been shown to have antimycobacterial activity comparable to the parent compound, INH. nih.govnih.gov However, a 2-fluoro substitution renders the analogue inactive, indicating limited flexibility at this position. nih.gov
Deletion of the Pyridyl Nitrogen : Removing the nitrogen atom from the pyridine ring eliminates antitubercular activity. nih.govnih.gov
Some studies have also investigated the impact of substitutions on an aromatic ring attached to the hydrazone derivatives of isoniazid (B1672263). For instance, in a series of isonicotinohydrazides, the presence and position of substituents like hydroxyl groups on a benzene (B151609) ring were found to be critical factors for anticancer activity. researchgate.net Specifically, a hydroxyl group in the ortho-position on the benzene ring was observed to play a significant role. researchgate.net
Table 1: Correlation of Structural Modifications of Isoniazid Analogues with Antitubercular Activity
| Structural Modification | Observed Activity Against M. tuberculosis | Reference |
|---|---|---|
| Modification of the hydrazide moiety | Abolished | nih.govresearchgate.net |
| Replacement of pyridine ring with other heterocycles | Sharply reduced | nih.gov |
| Isomerization of pyridine nitrogen to 2- or 3-position | Abolished or greatly weakened | nih.govresearchgate.net |
| Deletion of the pyridyl nitrogen | Abolished | nih.govnih.gov |
| Substitution at the 3-position of the pyridine ring | Not tolerated / Inactive | nih.gov |
| 2-methyl substitution on the pyridine ring | Comparable to Isoniazid | nih.govnih.gov |
| 2-fluoro substitution on the pyridine ring | Inactive | nih.gov |
| Hybridization with pyrazinoic acid via amino acid linkers | Promising antimycobacterial properties | rsc.org |
Fragment-Based Approaches to SAR Elucidation
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel inhibitors and understanding the key interactions between a compound and its target. acs.orgresearchgate.net This approach involves screening low-molecular-weight compounds (fragments) that bind weakly to the target protein. researchgate.net These initial hits are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging. researchgate.netrug.nl
In the context of this compound, FBDD has been instrumental in developing direct inhibitors of its primary target, the enoyl acyl-carrier protein reductase (InhA). acs.orgnih.gov Since isoniazid itself is a prodrug requiring activation by the catalase-peroxidase enzyme KatG, mutations in KatG can lead to resistance. researchgate.net Direct InhA inhibitors circumvent this activation step. acs.orgnih.gov
FBDD campaigns against InhA have successfully:
Identified novel fragment hits through biophysical screening methods like thermal shift assays, ligand-based NMR, and X-ray crystallography. acs.orgmdpi.com
Utilized a "fragment growing" strategy, where initial fragment hits are structurally elaborated to enhance their binding affinity and potency. acs.orgrug.nl This involves adding functional groups to the fragment core to create new interactions within the target's binding pocket. rug.nlwiley-vch.de
Led to the development of InhA inhibitors with significantly improved affinities, reaching the nanomolar range. acs.org
For example, one study used a three-stage biophysical screening cascade to identify several fragment hits against InhA. Subsequent optimization using a fragment growing strategy resulted in inhibitors with affinities up to 250 nM. nih.gov Another study highlighted how the SAR of isoniazid largely reflects the specific requirements for the formation of the INH-NAD adduct, which then inhibits InhA. researchgate.net This underscores the importance of the specific shape and electronic properties of the core scaffold, which can be explored through fragment-based methods.
Development and Validation of QSAR Models for Isonicotinamide (B137802) Hydrazide Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structures of compounds with their biological activities. nih.gov For isoniazid analogues, QSAR studies aim to predict the antitubercular activity based on various molecular descriptors. researchgate.netnih.gov The development of a robust QSAR model involves several key steps: data collection, calculation and selection of molecular descriptors, model generation using statistical algorithms, and rigorous validation. nih.gov
Several QSAR models have been developed for series of isoniazid derivatives:
A study on 173 hydrazides, many of which were isoniazid derivatives, used Multiple Linear Regression (MLR) to analyze the relationship between activity and 19 different physicochemical, steric, geometrical, and electronic descriptors. researchgate.net
Another work performed both classical 2D-QSAR and Hologram QSAR (HQSAR) studies on a set of 91 isoniazid derivatives. nih.gov The resulting models showed good statistical significance and predictive power on an external test set of 24 compounds. nih.gov
Multi-target QSAR models have also been developed to predict the antimicrobial activity of isoniazid derivatives against various strains, indicating the importance of descriptors like nuclear repulsion energy (Nu.E). researchgate.net
Validation is a critical step to ensure the reliability and predictive capacity of a QSAR model. nih.gov Common validation techniques include:
Internal Validation : Often performed using the leave-one-out (LOO) cross-validation method, where the model is repeatedly built with one compound omitted and then used to predict the activity of that compound. researchgate.net
External Validation : The model's predictive power is tested on an external set of compounds that were not used in the model development process. nih.govnih.gov A high correlation between predicted and experimental values for the test set indicates a robust model. nih.govresearchgate.net
Y-randomization : The biological activity data is randomly shuffled to ensure that the model's correlation is not due to chance. A valid model should show low correlation coefficients for the randomized data. nih.gov
Table 2: Examples of QSAR Models for Isoniazid Analogues
| Study Type | Compound Set | Methodology | Key Descriptors/Findings | Validation Statistics | Reference |
|---|---|---|---|---|---|
| Classical 2D-QSAR & HQSAR | 91 Isoniazid derivatives (training set), 24 (test set) | Classical QSAR and Hologram QSAR | Statistically significant models were obtained. | Classical QSAR: q²=0.68, r²=0.72, r²(pred)=0.75; HQSAR: q²=0.63, r²=0.86, r²(pred)=0.87 | nih.gov |
| Multi-target QSAR | 19 Isoniazid derivatives | Linear Regression | Nuclear repulsion energy (Nu.E) was important for antimicrobial activity. | Validated using an external test set. | researchgate.net |
| QSAR/QSPR | 173 hydrazides | Multiple Linear Regression (MLR) | Analyzed 19 physicochemical, steric, geometrical, and electronic descriptors. | High correlation between experimental and predicted values. | researchgate.net |
| Binary QSAR | Chalcone derivatives | Consensus ensemble model from 15 binary QSAR models | Models used to prioritize compounds for synthesis. | High predictive power in 5-fold external cross-validation. | nih.gov |
Application of Statistical and Machine Learning Methods in SAR/QSAR Analysis
A wide array of statistical and machine learning methods are employed to build predictive SAR and QSAR models for isoniazid analogues, moving from traditional linear methods to more complex, non-linear algorithms. researchgate.netnih.gov
Statistical Methods:
Multiple Linear Regression (MLR) : This is a classical statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.netchalcogen.ro It has been frequently applied in the QSAR analysis of hydrazide compounds. researchgate.net
Partial Least Squares (PLS) : PLS is another regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net
Likelihood-Ratio Test : This statistical test can be used in applications like change detection in SAR imaging by comparing the fit of two competing statistical models. mdpi.com
Machine Learning Methods: Machine learning has become increasingly popular in QSAR modeling due to its ability to handle large, complex datasets and capture non-linear relationships. nih.govresearchgate.net
Support Vector Machines (SVM) : SVM is a powerful classification and regression method that works by finding an optimal hyperplane to separate or regress data points. nih.govtoxicology.org
Random Forest (RF) : RF is an ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.govtoxicology.org
Artificial Neural Networks (ANN) , including Associative Neural Networks (ASNN) : These computational models are inspired by the structure of biological neural networks and are adept at modeling complex, non-linear relationships. researchgate.netscispace.com
k-Nearest Neighbors (kNN) : This is a non-parametric method where the property of a compound is predicted based on the properties of its 'k' closest neighbors in the descriptor space. researchgate.nettoxicology.org
Gradient Boosting Machine (GBM) : This is another ensemble technique that builds models in a stage-wise fashion, where each new model corrects the errors of its predecessor. nih.gov
These advanced methods have been used to develop robust models for predicting the antitubercular activity of new chemical entities, including those active against multi-drug-resistant (MDR) strains. researchgate.netscispace.com For example, machine learning models developed using methods like ASNN and XGBOOST have shown high predictive accuracy for isoniazid derivatives against the H37Rv strain of M. tuberculosis. scispace.com
Consideration of Stereochemical Factors in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the biological activity of drugs by influencing how they interact with their molecular targets.
In the context of this compound derivatives, particularly hydrazones, the stereochemistry of the C=N double bond is an important consideration. Hydrazones formed from aldehydes and substituted hydrazides can exist as E/Z geometric isomers. nih.gov However, studies have reported that these types of hydrazones predominantly exist as the E isomer in solution. nih.gov For example, in a study of isoniazid-carborane hybrids, HPLC analysis confirmed the presence of only a single isomer for all the synthesized hydrazone derivatives. nih.gov
While the core isoniazid molecule is achiral, the introduction of chiral centers or elements of geometric isomerism in its derivatives necessitates the consideration of stereochemical factors. The specific 3D conformation of a molecule determines its fit within the binding site of a target enzyme like InhA. QSAR models that incorporate 3D descriptors (3D-QSAR) are particularly useful in this regard, as they can account for the shape and spatial arrangement of different functional groups. ijstr.org These models help in visualizing the favorable and unfavorable regions around the molecule, providing insights into how stereochemistry impacts activity. For instance, the development of 3D-QSAR models for inhibitors requires careful alignment of the molecules based on their conformations, highlighting the importance of their 3D structure. ijstr.org
Biological Research Applications and Mechanistic Insights of 2 Hydrazinylisonicotinamide Derivatives
Identification and Validation of Molecular Targets
A critical aspect of drug discovery and chemical biology is the identification and validation of the molecular targets through which a small molecule exerts its biological effects. For derivatives of 2-hydrazinylisonicotinamide (B564122), this process is essential to understand their mechanism of action and to optimize their properties as potential therapeutic agents or research tools.
Methodologies for Target Deconvolution in Cell-Based Assays
Target deconvolution is the process of identifying the specific molecular binding partners of a bioactive compound. rasayanjournal.co.in A number of methodologies can be employed for this purpose in cell-based assays. Phenotypic screening, where compounds are tested for their ability to induce a specific cellular response, is often the starting point. rasayanjournal.co.in Once a hit compound, such as a this compound derivative, is identified, several techniques can be used to pinpoint its molecular target(s).
One powerful approach is affinity-based proteomics . This involves immobilizing a derivative of the compound of interest onto a solid support, such as a chromatographic resin, to create an affinity matrix. ijprajournal.comnih.govresearchgate.net This matrix is then used to "fish" for interacting proteins from a cell lysate. The bound proteins can be eluted and identified by mass spectrometry. ijprajournal.com For this to be successful, a derivative of this compound with a suitable linker for immobilization would need to be synthesized, ensuring that the modification does not abolish its biological activity.
Another widely used label-free method is the Cellular Thermal Shift Assay (CETSA) . mdpi.comnih.govresearchgate.netnih.govgoogle.com This technique is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. mdpi.comnih.gov In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blotting or mass spectrometry. mdpi.comnih.gov An increase in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction. This method has the advantage of being applicable in a cellular context without the need for compound modification. nih.gov
Genetic approaches, such as CRISPR-based screening , can also be employed to identify molecular targets. By systematically knocking out genes in a cell population, one can identify genes that, when absent, confer resistance or sensitivity to the compound's effects. This can point towards the protein target or critical pathway members.
While these methodologies are well-established, their specific application to deconvolve the targets of this compound derivatives is not extensively reported in the literature, highlighting an area for future research.
Utility in Probe Development for Investigating Biological Systems
A chemical probe is a small molecule that is used to study and manipulate a specific protein or biological process. nih.govnih.govacs.orgmdpi.comdigitellinc.com Derivatives of this compound have the potential to be developed into such probes. The development of an effective chemical probe requires a deep understanding of its molecular target and mechanism of action.
Activity-based probes (ABPs) are a class of chemical probes that covalently label the active site of an enzyme. nih.govacs.orgdigitellinc.com These probes typically consist of a reactive group (the "warhead") that forms a covalent bond with the target, a recognition element that directs the probe to the desired class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis. nih.gov A this compound derivative could be functionalized with a suitable reactive group and a reporter tag to generate ABPs for specific enzyme classes that it is found to inhibit.
Fluorescent probes are valuable tools for visualizing biological processes in living cells. A this compound derivative that exhibits changes in its fluorescent properties upon binding to a target protein could be developed into a "turn-on" or "turn-off" fluorescent probe for that target. This would allow for real-time monitoring of the target's presence and activity within the cell.
The utility of this compound derivatives as molecular probes is an emerging area of research. Their development will depend on the successful identification of their specific molecular targets and a detailed understanding of their binding interactions.
Preclinical Mechanistic Investigations of Functionalized Isonicotinamide (B137802) Hydrazides
Preclinical studies are crucial for elucidating the detailed mechanisms by which a compound or a class of compounds exerts its biological effects. For functionalized isonicotinamide hydrazides, these investigations focus on their interactions with enzymes, receptors, and other macromolecules.
Studies on Enzyme Inhibition Mechanisms and Kinetics
Hydrazone derivatives of isonicotinic acid have been investigated as inhibitors of various enzymes. Understanding the mechanism and kinetics of this inhibition is fundamental to their development as potential therapeutic agents.
Enzyme kinetic studies are performed to determine key parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or mixed-type). mdpi.comamericanpeptidesociety.orgmdpi.com For example, a study on a series of N-pyridyl-hydrazone derivatives as inhibitors of monoamine oxidase (MAO) A and B, enzymes implicated in neurodegenerative disorders, revealed that some compounds exhibited significant inhibitory potency with IC50 values in the micromolar range. mdpi.comnih.gov Kinetic analysis of the most active compound against MAO-A, using Lineweaver-Burk plots, identified it as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com
The following table summarizes the inhibitory activity of selected N-pyridyl-hydrazone derivatives against MAO-A and MAO-B. mdpi.comnih.gov
| Compound | Substituent on Phenyl Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 2i | 4-CF₃ | 13.06 | > 50 |
| 2j | 4-OH | 6.25 | 9.30 |
| 2k | N-methylpyrrole | 6.12 | > 50 |
| 2l | Furan | 10.64 | > 50 |
| 2n | Pyridine (B92270) | 9.52 | > 50 |
Isonicotinamide derivatives have also been explored as potential inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes. google.comnih.govnih.govcreative-diagnostics.com The development of selective inhibitors for these enzymes is a significant challenge due to similarities in their active sites. nih.gov Functionalized sulfonamides coupled to heterocyclic scaffolds have been shown to be potent, time-dependent inhibitors of human leukocyte elastase, proteinase 3, and cathepsin G. nih.gov While not directly this compound derivatives, these studies provide a framework for designing isonicotinamide-based serine protease inhibitors.
Exploration of Interactions with Other Biological Macromolecules
Beyond enzymes and receptors, this compound derivatives can interact with other essential biological macromolecules, such as serum albumin and nucleic acids.
Serum Albumin Interaction: Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous compounds, including drugs. nih.govmdpi.comresearchgate.net The binding of a drug to serum albumin can significantly affect its pharmacokinetic profile, including its distribution, metabolism, and excretion. Spectroscopic techniques, such as fluorescence spectroscopy and circular dichroism, are commonly used to study these interactions. nih.govmdpi.com
A study on the interaction of di-2-pyridylketone-2-pyridine carboxylic acid hydrazone (DPPCAH), a compound structurally related to isonicotinamide hydrazones, and its copper complex with bovine serum albumin (BSA) revealed that both compounds could bind to BSA. nih.govmdpi.com Fluorescence quenching experiments indicated that the binding constants (Ka) were in the order of 104-105 M-1, suggesting a moderate binding affinity. mdpi.com Molecular docking studies further suggested that the binding was driven by hydrogen bonds and van der Waals forces. mdpi.com
The binding parameters for the interaction of DPPCAH and its copper complex with BSA are summarized in the table below. mdpi.com
| Compound | Temperature (K) | Binding Constant (Ka) (M-1) | Number of Binding Sites (n) |
| DPPCAH | 288 | 1.35 x 105 | 1.04 |
| DPPCAH-Cu | 288 | 6.56 x 104 | 1.11 |
Nucleic Acid Interaction: The interaction of small molecules with DNA and RNA can lead to various biological effects, including anticancer and antimicrobial activities. Metal complexes of hydrazone ligands, including those derived from isonicotinoylhydrazide, have been shown to bind to DNA. mdpi.comresearchgate.neteuropeanreview.orgrsc.org The binding mode can be intercalative, where the molecule inserts itself between the base pairs of the DNA, or through groove binding. europeanreview.org
For instance, metal complexes of (E)-N'-((thiophen-2-yl)methylene)isonicotinylhydrazone were found to bind to calf thymus DNA (CT-DNA) with binding constants in the range of 104-105 L·mol-1, suggesting a strong interaction. europeanreview.org The binding was proposed to occur via an intercalative mode, which was supported by viscosity measurements and spectroscopic data. europeanreview.org These findings suggest that metal complexes of this compound derivatives could also be designed to target nucleic acids.
Application in Bioorthogonal Labeling Strategies within Biological Systems
The utility of this compound and its derivatives in biological research is prominently highlighted by their application in bioorthogonal labeling. This strategy relies on the chemoselective reaction between a hydrazine (B178648) functional group and a carbonyl group (an aldehyde or ketone) to form a stable hydrazone linkage. wikipedia.orgnih.gov This reaction is considered bioorthogonal because neither hydrazines nor carbonyls are ubiquitously present in biological systems in a reactive form, thus they react selectively with each other without interfering with native biochemical processes. wikipedia.orgnih.govescholarship.org The reaction proceeds readily under physiological conditions of temperature and pH and is not affected by water or endogenous nucleophiles and electrophiles. escholarship.orgcas.org
The core principle involves a two-step process: first, a biomolecule of interest is tagged with one of the reactive partners (e.g., a ketone or aldehyde), and second, a probe carrying the complementary functional group (e.g., a hydrazine like this compound) is introduced, leading to a specific covalent linkage. wikipedia.orgresearchgate.net
Hydrazone Ligation for Surface Bioconjugation
A key application of this chemistry is the immobilization of proteins and other biomolecules onto surfaces for biosensing and diagnostic purposes. Derivatives of isonicotinamide have proven highly effective in this regard. In one notable study, a nicotinamide (B372718) derivative, 3-N-((6-(N′-Isopropylidene-hydrazino))nicotinamide)propyltriethyoxysilane (HyNic silane), was used to functionalize a silicon dioxide biosensor surface. nih.gov The hydrazine group on the HyNic moiety serves as a bioorthogonal handle. In parallel, antibodies were modified with an aldehyde-containing reagent, succinimidyl 4-formylbenzoate (B8722198) (S-4FB), introducing the complementary reactive partner. nih.gov
The subsequent reaction between the surface-immobilized hydrazine and the aldehyde-modified antibody results in a stable hydrazone bond, effectively tethering the antibody to the biosensor. nih.gov Research has shown that the efficiency of this hydrazone ligation can be significantly enhanced by using aniline (B41778) as a nucleophilic catalyst. nih.gov The catalyst is particularly effective at neutral pH, which is crucial for maintaining the structural integrity and function of many proteins, including antibodies. nih.gov
| Parameter | Condition | Observation | Significance |
|---|---|---|---|
| Reactive Moieties | HyNic (Hydrazinyl-nicotinamide) on surface; 4FB (4-Formylbenzoate) on antibody | Forms a stable hydrazone bond upon reaction. | Demonstrates the specific utility of the hydrazinyl-nicotinamide scaffold in bioconjugation. |
| Catalyst | 10 mM Aniline | Increased reaction rate and overall antibody loading onto the sensor surface across a broad pH range. | Enables efficient conjugation under biologically compatible neutral pH, reducing protein denaturation risk. |
| pH Dependence | pH 6.0 vs. pH 7.4 | Without aniline, ligation is more efficient at pH 6.0. With aniline, efficiency at pH 7.4 is greatly improved. | Aniline catalysis makes the reaction more versatile and suitable for sensitive biological molecules. |
| Application | Biosensor functionalization | Achieved efficient and controlled immobilization of capture antibodies for antigen detection. | Highlights a practical application for diagnostics and real-time surface analysis. |
Hydrazone Probes for Cellular Imaging
Beyond surface chemistry, hydrazine-based probes are valuable tools for imaging specific molecular events within living cells. A prominent application is the detection of protein carbonylation, a form of oxidative damage where carbonyl groups (aldehydes and ketones) are introduced into protein side chains. Bioorthogonal probes can selectively react with these carbonyls, allowing for their visualization and quantification.
A study utilizing the hydrazine-based fluorescent probe 2-Hydrazine-5-nitrophenol (2Hzin5NP) illustrates this principle effectively. This small molecule reacts with protein carbonyls to form a fluorescent hydrazone, enabling the detection of oxidative stress in various cell lines. nih.gov Researchers demonstrated that 2Hzin5NP could be used to quantify differences in protein carbonylation levels in response to oxidative stress (induced by H₂O₂) and nutrient deprivation. nih.gov The specificity of the probe allows for the clear visualization of carbonylated proteins localized within the cell via confocal microscopy. nih.gov While this study used 2Hzin5NP, the underlying principle of hydrazine-carbonyl reactivity is directly applicable to probes based on the this compound scaffold.
| Cell Line | Condition | Relative Fluorescence Unit (RFU %) | Interpretation |
|---|---|---|---|
| HDF (Human Dermal Fibroblasts) | Control (Basal) | 100% | Baseline level of protein carbonylation in healthy cells. |
| + H₂O₂ | 230% | Significant increase in carbonylation due to induced oxidative stress. | |
| A-498 (Kidney Carcinoma) | Control (Basal) | 100% | Baseline level of protein carbonylation in this cancer cell line. |
| + H₂O₂ | 142% | Moderate increase in carbonylation upon oxidative stress. | |
| ACHN (Kidney Carcinoma) | Control (Basal) | 100% | Baseline level of protein carbonylation in this cancer cell line. |
| + H₂O₂ | 173% | Notable increase in carbonylation, indicating a distinct response to oxidative stress. |
Isonicotinic Acid Hydrazide Derivatives in In Vivo Imaging
The isonicotinic acid hydrazide (Isoniazid) framework has also been adapted for in vivo imaging applications, particularly for detecting infections. In this approach, the INH moiety is not used for a bioorthogonal click reaction but rather as a targeting agent that is recognized by specific biological processes. For instance, a derivative, DTPA-bis(INH) , was synthesized by coupling Isoniazid (B1672263) to a chelating agent (DTPA). researchgate.netbenthamopen.com This conjugate can be labeled with a radionuclide, such as Technetium-99m (⁹⁹ᵐTc), to create a radiopharmaceutical for infection imaging using gamma scintigraphy. researchgate.net
Studies in mice with induced tuberculosis showed that ⁹⁹ᵐTc-DTPA-bis(INH) accumulates at the site of infection. researchgate.net This accumulation allows for non-invasive visualization of the diseased tissue. While the mechanism is based on the biological activity of INH rather than a bioorthogonal reaction, it demonstrates the value of the isonicotinic acid hydrazide scaffold in developing probes for biological systems.
| Organ | Target-to-Muscle Ratio |
|---|---|
| Infected Thigh | 4.53 ± 0.89 |
| Blood | 1.10 ± 0.12 |
| Heart | 1.18 ± 0.17 |
| Kidney | 3.80 ± 0.51 |
| Liver | 3.12 ± 0.33 |
| Spleen | 1.52 ± 0.24 |
Advanced Research Avenues and Future Perspectives in 2 Hydrazinylisonicotinamide Research
Integration with Advanced Molecular Imaging Modalities for Research Probes
Molecular imaging is a powerful modality in biomedical research that enables the non-invasive visualization and quantification of biological processes at the molecular level in living systems. nih.gov The 2-Hydrazinylisonicotinamide (B564122) scaffold is a promising candidate for the development of targeted imaging probes for modalities like Positron Emission Tomography (PET) and fluorescence microscopy.
The development of PET tracers for specific biological targets, such as receptors or enzymes, is a significant area of research. thno.org For instance, PET tracers are being developed to image the colony-stimulating factor-1 receptor (CSF-1R) in the brain nih.gov and AMPA receptors. nih.gov The chemical structure of this compound allows for synthetic modifications to incorporate positron-emitting radionuclides like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.govnih.gov A common strategy involves the N-methylation of a precursor using [¹¹C]CH₃I or the incorporation of an ¹⁸F-labeled functional group. nih.govnih.gov A derivative of this compound could be designed to bind a specific biological target, and subsequent radiolabeling would enable its use as a PET probe to study target engagement, distribution, and density in vivo. This approach could be invaluable for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions non-invasively. nih.gov
In addition to nuclear imaging, the scaffold can be adapted for fluorescence-based imaging. Fluorescent molecular probes are essential tools for visualizing cellular components and tracking biological molecules. mdpi.comgrotlilab.net The hydrazine (B178648) moiety of this compound is particularly useful as it can react with aldehyde-functionalized fluorophores via hydrazone formation, a clean and efficient bioorthogonal reaction. frontiersin.org This modular approach allows for the straightforward linking of the targeting scaffold (the this compound derivative) to a reporter group (the fluorophore). frontiersin.org Such probes could be designed to target specific enzymes or cellular compartments, with the fluorescence signal providing high-resolution spatial and temporal information on the target's location and activity within living cells. mdpi.com
| Imaging Modality | Rationale for this compound Scaffold | Potential Application | Research Findings Context |
| Positron Emission Tomography (PET) | The scaffold can be chemically modified to incorporate PET isotopes (e.g., ¹¹C, ¹⁸F) for in vivo imaging. | Non-invasive tracking of drug distribution; quantifying target enzyme/receptor density in the brain or other tissues. | Studies on other molecular scaffolds demonstrate the feasibility of radiolabeling for PET, such as with [¹¹C]K-2 for AMPA receptors or [¹¹C]BLZ945 for CSF-1R. nih.govnih.gov |
| Fluorescence Microscopy | The hydrazine group allows for facile, bioorthogonal conjugation to fluorescent dyes via hydrazone linkage. frontiersin.org | Development of probes for high-resolution imaging of target proteins or organelles within living cells. | The use of hydrazone chemistry is a recognized strategy for preparing fluorescent probes in situ for biological labeling. frontiersin.org |
| Dual-Mode Imaging (e.g., MRI-Fluorescence) | Conjugation to multimodal contrast agents, potentially leveraging the hydrazine group for linking. | Correlating anatomical information from MRI with cellular-level detail from fluorescence imaging. | Probes have been developed that are responsive to specific biological conditions, such as hypoxia, for dual-mode MRI and fluorescence imaging. nih.gov |
Development of Novel Chemical Biology Tools Based on this compound Scaffolds
Chemical biology utilizes small molecules to study and manipulate biological systems, and the development of novel probes is central to this field. nih.gov The this compound structure is an excellent starting point for creating such tools, primarily due to the reactivity of its hydrazine group, which can serve as a "warhead" for interacting with biological targets. biorxiv.org
Hydrazine-based probes represent an innovative class of chemoproteomic tools for exploring the proteome. biorxiv.org These probes can function as activity-based or mechanism-based inactivators, covalently labeling enzymes that utilize electron-poor cofactors or transient intermediates. biorxiv.org By incorporating a "clickable" handle, such as an alkyne or azide, onto the this compound scaffold, researchers can create probes for target identification. biorxiv.orgsigmaaldrich.com This process involves treating a cellular lysate or living cells with the probe, which covalently binds to its protein targets. The clickable handle is then used to attach a reporter tag (like biotin (B1667282) for enrichment or a fluorophore for visualization) via a bioorthogonal reaction. This allows for the subsequent isolation and identification of the target proteins by mass spectrometry, revealing new biological pathways or potential drug targets. biorxiv.org
Furthermore, the this compound scaffold can be used to generate libraries of hydrazone derivatives. bohrium.com The reaction of the core hydrazide with a diverse set of aldehydes and ketones produces a wide array of compounds with varied structural and electronic properties. nih.gov This synthetic tractability allows for the rapid generation of compound libraries that can be screened for specific biological activities, such as the inhibition of particular enzymes or the modulation of protein-protein interactions. nih.gov This approach is a powerful method for discovering new molecular tools to probe biological functions. frontiersin.orgchemrxiv.org
| Chemical Biology Tool | Design Principle | Research Application | Supporting Rationale |
| Activity-Based Probes (ABPs) | The hydrazine acts as a reactive warhead to covalently label active sites of specific enzyme classes (e.g., flavoenzymes). biorxiv.org | Identifying novel enzyme targets, profiling enzyme activity in complex biological samples, and screening for selective inhibitors. | Hydrazine pharmacophores have been shown to broadly capture enzymes across multiple functional classes in human cells. biorxiv.org |
| Fragment-Based Ligand Discovery | The core scaffold serves as a molecular fragment that can be elaborated into more potent and selective ligands. | Screening for initial "hits" that bind to a protein of interest, followed by synthetic optimization to improve affinity and selectivity. | The discovery of new scaffolds that selectively interact with biomolecules is a vital aspect of developing new chemical biology tools. chemrxiv.org |
| Hydrazone-Based Probe Libraries | Modular synthesis by reacting the hydrazide with a library of aldehydes to create diverse hydrazone derivatives. frontiersin.org | Screening for novel inhibitors of enzymes like cholinesterases or carbonic anhydrases, or for compounds with specific cellular effects. nih.govacs.org | Isoniazid-hydrazone derivatives have been shown to induce specific biological effects, such as cell cycle arrest, through the inhibition of signaling pathways. bohrium.com |
Synergistic Approaches Combining Synthetic, Computational, and Biological Methodologies for Compound Optimization
The optimization of this compound derivatives into highly potent and selective agents requires a modern, integrated approach that combines synthetic chemistry, computational modeling, and biological evaluation in a cyclical workflow. nih.govmdpi.com This synergistic strategy accelerates the discovery process and improves the likelihood of success.
The process often begins with computational design. sciencedaily.com Techniques like machine learning and quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models based on existing data from known this compound analogs. nih.govnih.gov These models can identify key structural features required for a desired biological activity and predict the potency of novel, virtual compounds. Molecular docking simulations can further refine these designs by predicting how a proposed molecule will bind to the active site of a target protein, providing insights into the specific interactions that confer affinity and selectivity. researchgate.net
Guided by these computational predictions, synthetic chemists can then prioritize and construct the most promising compounds. nih.govnih.gov The synthesis of hydrazide-hydrazone derivatives, for example, is a common strategy where various aldehydes are reacted with the this compound core to create a focused library of new chemical entities. nih.govacs.org
These newly synthesized compounds then undergo rigorous biological evaluation. This can involve in vitro assays to measure their inhibitory activity against target enzymes or their effects on specific cellular pathways. bohrium.comnih.gov The experimental results are then fed back into the computational models, refining their predictive power. plos.org This iterative cycle of design, synthesis, and testing allows for the systematic optimization of the lead compound's properties. In silico tools like SwissADME can be integrated throughout the process to predict pharmacokinetic properties, helping to ensure that optimized compounds have the potential for good bioavailability. nih.govacs.org This combination of methodologies creates a powerful engine for discovery, enabling the efficient evolution of the simple this compound scaffold into highly optimized research tools or therapeutic candidates. nih.govnih.gov
Integrated Workflow for Compound Optimization
Computational Design & Prediction:
Use machine learning and QSAR to model the activity of existing derivatives. nih.gov
Employ molecular docking to predict binding modes and affinities to a specific protein target. researchgate.net
Utilize in silico tools to predict ADME (absorption, distribution, metabolism, and excretion) properties. acs.org
Chemical Synthesis:
Synthesize a targeted library of novel derivatives based on computational insights. nih.govnih.gov
Focus on synthetically accessible modifications, such as the formation of diverse hydrazones. acs.org
Biological Evaluation:
Test the synthesized compounds in relevant in vitro biological assays (e.g., enzyme inhibition, cell-based assays). bohrium.com
Determine experimental activity and identify lead compounds.
Iterative Refinement:
Feed the experimental data back into the computational models to improve their accuracy. plos.org
Use the updated models to design a new generation of improved compounds, restarting the cycle.
Q & A
Q. What computational tools predict this compound’s physicochemical properties?
Q. How can degradation pathways of this compound be mapped under oxidative conditions?
- Methodology : Expose the compound to H₂O₂ or Fenton’s reagent. Analyze degradation products via LC-MS/MS and propose pathways using high-resolution mass spectrometry (HRMS) . Track radical intermediates via spin-trapping ESR .
Guidelines for Data Interpretation
- Contradiction Analysis : When conflicting results arise (e.g., biological activity vs. computational predictions), apply Hill’s criteria (dose-response, consistency across models). Use receiver operating characteristic (ROC) curves to assess assay reliability .
- Reproducibility : Document all synthetic steps (solvent grades, equipment calibration) in line with Beilstein Journal of Organic Chemistry guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
